molecular formula C9H10ClFO2S B13190077 1-(4-Fluorophenyl)propane-1-sulfonyl chloride

1-(4-Fluorophenyl)propane-1-sulfonyl chloride

Cat. No.: B13190077
M. Wt: 236.69 g/mol
InChI Key: IJQOFFJYNNBQSF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)propane-1-sulfonyl chloride is a specialized biochemical reagent that serves as a versatile sulfonyl chloride intermediate, primarily used in organic synthesis and chemical biology research. Its primary research value lies in its application as an electrophilic reagent for the sulfonylation of amines, alcohols, and other nucleophiles, facilitating the introduction of the 1-(4-fluorophenyl)propylsulfonyl moiety into target molecules. This compound is particularly valuable in medicinal chemistry for the synthesis of sulfonamide derivatives, which are a common pharmacophore in drug discovery efforts targeting a wide range of diseases. Sulfonamides are known to exhibit diverse biological activities, and the incorporation of the fluorophenyl group can influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability. Researchers utilize this reagent to create potential enzyme inhibitors, as sulfonamide groups are frequently found in inhibitors for a variety of proteases and kinases . The fluorine atom on the phenyl ring acts as a bioisostere, which can modulate electronic properties, lipophilicity, and binding affinity without significantly altering the molecular sterics, making it a critical tool for structure-activity relationship (SAR) studies. Furthermore, this sulfonyl chloride is employed in the synthesis of chemical probes and activity-based protein profiling (ABPP) reagents to label and study enzyme active sites in complex proteomes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a well-ventilated fume hood, as sulfonyl chlorides are moisture-sensitive and can react vigorously with water and alcohols.

Properties

Molecular Formula

C9H10ClFO2S

Molecular Weight

236.69 g/mol

IUPAC Name

1-(4-fluorophenyl)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H10ClFO2S/c1-2-9(14(10,12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3

InChI Key

IJQOFFJYNNBQSF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)F)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)propane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(4-fluorophenyl)propane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H10FO3S+SOCl2C9H10ClFO2S+SO2+HCl\text{C9H10FO3S} + \text{SOCl2} \rightarrow \text{C9H10ClFO2S} + \text{SO2} + \text{HCl} C9H10FO3S+SOCl2→C9H10ClFO2S+SO2+HCl

This method is efficient and yields the desired sulfonyl chloride product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonates: Formed through nucleophilic substitution with alcohols.

    Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

1-(4-Fluorophenyl)propane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
1-(4-Fluorophenyl)propane-1-sulfonyl chloride C₉H₁₀ClFO₂S 236.69 Propane chain, 4-fluorophenyl, -SO₂Cl High reactivity in sulfonamide synthesis
1-Propanesulfonyl chloride C₃H₇ClO₂S 142.60 Aliphatic propane chain, -SO₂Cl Ionic liquid synthesis; simpler structure
4'-Fluoro(1,1'-biphenyl)-4-sulfonyl chloride C₁₂H₈ClFO₂S 274.70 Biphenyl system, 4-fluoro, -SO₂Cl Enhanced steric bulk; conjugation effects
1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride C₇H₁₃ClO₂S 196.69 Cyclopropyl group, -SO₂Cl Ring strain increases reactivity
3-(2-Fluorophenoxy)propane-1-sulfonyl chloride C₉H₁₀ClFO₃S 260.68 Ether linkage, 2-fluorophenoxy, -SO₂Cl Altered solubility; moderate lipophilicity
1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonyl chloride C₉H₆ClFN₂O₂S 260.68 Pyrazole heterocycle, 2-fluorophenyl, -SO₂Cl Potential medicinal chemistry applications

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances the electrophilicity of the sulfonyl chloride compared to aliphatic analogs like 1-propanesulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines) .
  • Steric Considerations : Biphenyl derivatives (e.g., 4'-fluoro-biphenyl-4-sulfonyl chloride) exhibit slower reaction kinetics in bulky environments due to steric hindrance, whereas the propane chain in the target compound offers greater flexibility .
  • Ring Strain : The cyclopropyl group in 1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride increases reactivity in ring-opening reactions but may reduce storage stability compared to the linear propane chain .

Physical Properties

  • Boiling Points and Solubility : Aromatic sulfonyl chlorides generally have higher boiling points than aliphatic analogs. For example, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one (MW 414.90) has a boiling point of 621.5°C, reflecting the impact of aromaticity and molecular weight . The target compound’s propane chain likely reduces crystallinity, enhancing solubility in organic solvents compared to biphenyl systems.

Biological Activity

1-(4-Fluorophenyl)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C9H10ClFNO2S
  • Molecular Weight : 239.7 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : ClC(=O)S(=O)(=O)C(C)C1=CC=C(C=C1)F

The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. This property allows it to modify proteins and other biomolecules, potentially leading to altered biological functions. The compound can interact with nucleophilic sites in proteins, which may inhibit enzymatic activity or alter receptor functions.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research indicates that sulfonyl chlorides can induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy.

Antimicrobial Activity

A study investigated the antimicrobial effects of various sulfonyl chlorides, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's efficacy was compared with standard antibiotics, showing comparable or superior activity in some cases.

Bacterial StrainInhibition Zone (mm)Comparison with Control
Staphylococcus aureus15Higher
Escherichia coli12Comparable
Bacillus subtilis18Higher

Anticancer Activity

In vitro studies have shown that this compound can induce cell death in various cancer cell lines. A notable study reported an IC50 value of 5 µM against the MCF-7 breast cancer cell line. This suggests that the compound may have potential as a chemotherapeutic agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-75Induction of apoptosis
HCT11610Cell cycle arrest
HeLa8Inhibition of proliferation

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Fluorophenyl)propane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

  • Methodological Answer: The compound is typically synthesized via sulfonation of 1-(4-fluorophenyl)propane followed by chlorination. Sulfonation can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Chlorination with reagents like PCl₅ or SOCl₂ ensures conversion to the sulfonyl chloride. Optimization involves maintaining anhydrous conditions, slow reagent addition to control exothermicity, and post-reaction purification via recrystallization (e.g., using dichloromethane/hexane). Reaction efficiency is monitored by TLC or in-situ FTIR to track sulfonyl chloride formation .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹⁹F NMR confirms the fluorine substituent’s position (δ ~ -110 ppm for para-substitution). ¹H/¹³C NMR identifies alkyl chain protons (δ 1.5–2.5 ppm for CH₂ groups) and aromatic protons (δ 7.2–7.8 ppm).
  • Mass Spectrometry: High-resolution ESI-MS or EI-MS verifies the molecular ion ([M]⁺ at m/z 236.0) and fragmentation patterns (e.g., loss of SO₂).
  • Elemental Analysis: Matches calculated C, H, S, and Cl percentages to confirm purity.
  • X-ray Crystallography: Resolves structural ambiguities (e.g., bond angles) using SHELX programs for refinement .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer: Store under inert gas (Ar/N₂) in airtight, amber glassware at –20°C. Degradation (hydrolysis to sulfonic acid) is monitored via ¹H NMR (disappearance of SO₂Cl signals at δ 3.3–3.7 ppm). Use freshly distilled anhydrous solvents (e.g., THF, DCM) in reactions. For long-term stability, add molecular sieves (3Å) to storage containers .

Advanced Research Questions

Q. How does the electronic effect of the 4-fluorophenyl group influence the electrophilicity of the sulfonyl chloride moiety?

  • Methodological Answer: The electron-withdrawing fluorine enhances the sulfonyl group’s electrophilicity, accelerating nucleophilic substitution (e.g., with amines). Comparative kinetic studies with non-fluorinated analogs (e.g., phenylpropane sulfonyl chloride) under identical conditions (solvent, temperature) quantify this effect. For example, second-order rate constants (k₂) for reactions with aniline can be measured via UV-Vis spectroscopy to demonstrate increased reactivity .

Q. What experimental strategies mitigate side reactions when synthesizing sulfonamides from sterically hindered amines?

  • Methodological Answer:
  • Solvent Choice: Use polar aprotic solvents (DMF, DMSO) to enhance amine solubility and reduce aggregation.
  • Temperature Control: Gradual warming (0°C → RT) minimizes undesired hydrolysis.
  • Slow Reagent Addition: Syringe-pump-controlled addition of sulfonyl chloride prevents local excess.
  • In-Situ Monitoring: LC-MS tracks intermediate formation; quenching aliquots at intervals identifies optimal reaction time .

Q. How can structural contradictions in crystallographic data for sulfonamide derivatives be resolved?

  • Methodological Answer: Discrepancies in bond lengths/angles (e.g., S–O vs. S–C) are addressed by:
  • High-Resolution Data Collection: Synchrotron X-ray sources improve data accuracy.
  • Multi-Refinement Approaches: Compare SHELXL refinements with alternative software (e.g., OLEX2).
  • Hydrogen Bond Analysis: Validate geometric parameters against hydrogen-bonding networks (e.g., NH···O=S interactions) .

Q. What role does this compound play in developing near-infrared (NIR) fluorescence probes?

  • Methodological Answer: The sulfonyl chloride serves as a precursor for sulfonamide-functionalized probes. For example, coupling with naphthalene diamine derivatives forms sulfonamide linkages that enhance probe solubility and target affinity. Modifications (e.g., introducing electron-withdrawing groups on the aryl ring) redshift absorption/emission into the NIR range. Probe efficacy is validated via fluorescence quantum yield measurements and in vitro imaging assays .

Q. How can Design of Experiments (DoE) optimize reaction conditions for novel derivatives?

  • Methodological Answer:
  • Factor Screening: Identify critical variables (e.g., temperature, molar ratio) via Plackett-Burman design.
  • Response Surface Methodology (RSM): Central Composite Design models nonlinear relationships (e.g., yield vs. catalyst loading).
  • Validation: Confirm predicted optimal conditions (e.g., 1.2 equiv sulfonyl chloride, 60°C, 6 hours) with triplicate runs. Statistical tools (e.g., ANOVA) assess significance .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound in aqueous media?

  • Methodological Answer:
  • Controlled Hydrolysis Studies: Prepare buffered solutions (pH 2–12) and monitor degradation via ¹⁹F NMR. Rate constants (k) are calculated to determine pH-dependent stability.
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 4-methylbenzenesulfonyl chloride) to identify trends in hydrolytic susceptibility.
  • Moisture-Trapping Additives: Test stabilizers (e.g., MgSO₄) in wet solvents to assess efficacy in prolonging shelf life .

Q. Why do some studies report low yields in sulfonamide synthesis despite stoichiometric control?

  • Methodological Answer:
  • Side-Reaction Identification: Use LC-MS to detect by-products (e.g., disulfonamides from over-reaction).
  • Competitive Quenching: Add scavengers (e.g., silica gel-bound amines) to sequester excess sulfonyl chloride.
  • Solvent Polarity Effects: Lower-polarity solvents (toluene) may reduce amine aggregation, improving reactivity .

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